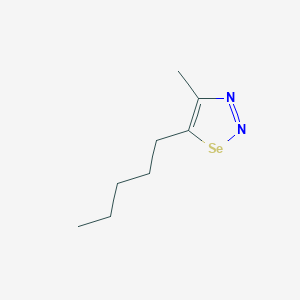

4-Methyl-5-pentyl-1,2,3-selenadiazole

Description

Properties

CAS No. |

140909-00-8 |

|---|---|

Molecular Formula |

C8H14N2Se |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

4-methyl-5-pentylselenadiazole |

InChI |

InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3 |

InChI Key |

BFENRRSMJKEFLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=N[Se]1)C |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 4 Methyl 5 Pentyl 1,2,3 Selenadiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular skeleton.

Proton NMR (¹H NMR) spectroscopy of 4,5-disubstituted 1,2,3-selenadiazoles reveals characteristic signals corresponding to the protons of the alkyl and aryl substituents attached to the heterocyclic ring. For a compound like 4-ethyl-5-methyl-1,2,3-selenadiazole, the methyl protons attached to the ring appear as a singlet, while the ethyl group gives rise to a triplet and a quartet, indicative of the coupling between adjacent methylene (B1212753) and methyl protons. tandfonline.com

In the case of 4-Methyl-5-pentyl-1,2,3-selenadiazole, the ¹H NMR spectrum is expected to show distinct signals for the methyl and pentyl groups. The methyl protons at the C4 position would likely appear as a singlet. The pentyl group at the C5 position would exhibit a more complex pattern, with a triplet for the terminal methyl group, multiplets for the internal methylene groups, and a triplet for the methylene group directly attached to the selenadiazole ring. The chemical shifts of these protons are influenced by the electronic environment of the heterocyclic ring.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 4-ethyl-5-methyl-1,2,3-selenadiazole | CH₃ (at C5) | 1.80 | s | - | tandfonline.com |

| -CH₂- (ethyl) | 2.04–2.07 | m | 5.0 | ||

| -CH₃ (ethyl) | 0.85–0.87 | m | 5.0 | ||

| 4-phenyl-5-propyl-1,2,3-selenadiazole | Ar-H | 7.45–7.70 | m | - | tandfonline.comtandfonline.com |

| -CH₂- (propyl, α) | 3.05–3.09 | m | - | ||

| -CH₃ (propyl, γ) | 0.99–1.02 | m | - |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of 4,5-disubstituted 1,2,3-selenadiazoles shows distinct resonances for the carbon atoms of the heterocyclic ring and the substituent groups. The chemical shifts of the C4 and C5 carbons of the selenadiazole ring are particularly diagnostic, typically appearing in the downfield region of the spectrum. tandfonline.comnih.gov

For this compound, the ¹³C NMR spectrum would be expected to show signals for the C4 and C5 carbons of the selenadiazole ring, as well as signals for the methyl carbon and the five distinct carbons of the pentyl chain. The chemical shifts of these carbons provide confirmation of the connectivity within the molecule.

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-ethyl-5-methyl-1,2,3-selenadiazole | C=C–Se (C5) | 161.06 | tandfonline.com |

| C=C–N (C4) | 153.35 | ||

| -CH₃ (at C5) | 17.86 | ||

| -CH₂CH₃ (ethyl) | 22.07, 16.16 | ||

| 4-phenyl-5-propyl-1,2,3-selenadiazole | C=C–Se (C5) | 162.45 | tandfonline.comtandfonline.com |

| C=C–N (C4) | 132.17 | ||

| Ar-C | 127.91, 128.35, 128.58, 129.41 | ||

| -CH₂CH₂CH₃ (propyl) | 31.00, 27.87, 13.91 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of 4,5-disubstituted 1,2,3-selenadiazoles exhibit characteristic absorption bands corresponding to the vibrational modes of the selenadiazole ring and its substituents. tandfonline.com

Key vibrational modes observed in the IR spectra of these compounds include C-H stretching vibrations of the alkyl groups, C=C stretching of the selenadiazole ring, and C-N stretching vibrations. tandfonline.comtandfonline.com For this compound, one would expect to observe C-H stretching bands in the region of 2850-3000 cm⁻¹, a C=C stretching vibration for the heterocyclic ring around 1580-1660 cm⁻¹, and a C-N stretching band in the range of 1220-1300 cm⁻¹. tandfonline.comtandfonline.com

| Compound | Vibrational Mode | Frequency (ν, cm⁻¹) | Reference |

|---|---|---|---|

| 4-ethyl-5-methyl-1,2,3-selenadiazole | C–H stretch (aliphatic) | 2923–2870 | tandfonline.com |

| C=C stretch | 1585 | ||

| C–H bend | 1445 | ||

| C–N stretch | 1291 | ||

| 4-phenyl-5-propyl-1,2,3-selenadiazole | C–H stretch (aromatic) | 3027–3031 | tandfonline.comtandfonline.com |

| C–H stretch (aliphatic) | 2853–2927 | ||

| C=C stretch | 1660 | ||

| C–N stretch | 1227 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of 1,2,3-selenadiazole derivatives typically show absorption bands in the range of 300-350 nm, which are attributed to π–π* electronic transitions within the conjugated system of the heterocyclic ring. researchgate.net

For this compound, the UV-Vis spectrum is expected to exhibit a maximum absorption (λmax) in this region, confirming the presence of the selenadiazole chromophore. The exact position of the λmax can be influenced by the nature of the substituents at the C4 and C5 positions.

| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| 4-ethyl-5-methyl-1,2,3-selenadiazole | Toluene | 327 | π–π | tandfonline.com |

| 4-phenyl-5-propyl-1,2,3-selenadiazole | Toluene | 327 | π–π | tandfonline.comtandfonline.com |

| 4-isobutyl-1,2,3-selenadiazole | Toluene | 325 | π–π* | tandfonline.com |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 4,5-disubstituted 1,2,3-selenadiazoles, mass spectrometry confirms the molecular formula by identifying the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. tandfonline.comnih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of selenium would also be observable, providing further confirmation of the presence of this element in the molecule.

| Compound | Molecular Formula | Calculated m/z | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-ethyl-5-methyl-1,2,3-selenadiazole | C₅H₈N₂Se | 177.99 | 176.9927 | tandfonline.com |

| 4-phenyl-5-propyl-1,2,3-selenadiazole | C₁₁H₁₂N₂Se | 251.02 | 253.0244 | tandfonline.comtandfonline.com |

| 4-isobutyl-1,2,3-selenadiazole | C₆H₁₀N₂Se | 190.01 | 191.0089 | tandfonline.com |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. Studies on various 1,2,3-selenadiazole derivatives have shown that the five-membered selenadiazole ring is typically planar. nih.gov The substituents at the C4 and C5 positions adopt specific conformations relative to the ring.

For a derivative like 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole, X-ray analysis reveals the dihedral angles between the selenadiazole ring and the attached phenyl groups. nih.gov In the case of this compound, if a suitable crystal can be obtained, X-ray diffraction would confirm the planarity of the selenadiazole ring and determine the conformation of the flexible pentyl chain in the solid state.

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| 5-[1-(4-Methoxyphenyl)-2-nitrobutyl]-4-phenyl-1,2,3-selenadiazole | Triclinic | P1 | The selenadiazole ring and the methoxyphenyl group are oriented at an angle of 76.3 (1)°. | nih.gov |

| 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole | Monoclinic | - | The mean plane of the non-fused selenadiazole ring forms dihedral angles of 54.20 (16)° and 70.48 (11)° with the methylphenyl and chlorophenyl substituents, respectively. | nih.gov |

Single-Crystal X-ray Diffraction for Conclusive Molecular Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structures of numerous 4,5-disubstituted 1,2,3-selenadiazole derivatives have been extensively documented. These studies provide a robust framework for predicting the molecular geometry of the target compound.

The 1,2,3-selenadiazole ring is consistently found to be planar or nearly planar. This planarity arises from the aromatic character of the heterocyclic system. The bond lengths and angles within the ring are characteristic of this class of compounds. For instance, the Se-N bond lengths are typically in the range of 1.870(3) Å to 1.882(2) Å, and the Se-C bond lengths are around 1.825(4) Å to 1.839(2) Å. The internal angles of the ring are dictated by its five-membered nature and the specific atoms involved.

The substituents at the 4- and 5-positions, in this case, a methyl and a pentyl group, will have their geometries optimized to minimize steric hindrance. The pentyl group, with its conformational flexibility, is likely to adopt an extended conformation in the solid state to facilitate efficient crystal packing.

To illustrate the typical crystallographic data obtained for such systems, the following table presents representative data from a related 4,5-disubstituted 1,2,3-selenadiazole.

Table 1: Representative Crystallographic Data for a 4,5-Disubstituted-1,2,3-selenadiazole Derivative

| Crystal Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₉N₃O₂Se |

| Formula Weight | 400.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2088 (5) |

| b (Å) | 8.4755 (5) |

| c (Å) | 13.7031 (8) |

| α (°) | 80.669 (3) |

| β (°) | 81.832 (3) |

| γ (°) | 76.681 (3) |

| Volume (ų) | 910.00 (9) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.460 |

Note: Data is for a representative compound and not this compound.

Chalcogen-Bonding Interactions in Solid-State Structures

A fascinating and crucial aspect of the solid-state chemistry of organoselenium compounds, including 1,2,3-selenadiazoles, is the presence of chalcogen bonds. A chalcogen bond is a non-covalent interaction wherein a chalcogen atom (in this case, selenium) acts as an electrophilic species, interacting with a nucleophile. This interaction is highly directional and plays a significant role in dictating the supramolecular assembly and crystal packing of these molecules.

In the solid-state structures of 1,2,3-selenadiazole derivatives, the selenium atom often participates in chalcogen bonds with nitrogen atoms of neighboring molecules, leading to the formation of well-defined supramolecular synthons. A common motif is the formation of a four-membered [Se-N]₂ cyclic supramolecular synthon, where two selenadiazole molecules are linked by two Se···N chalcogen bonds. These interactions are a key driving force in the crystal engineering of these compounds.

The strength and geometry of these chalcogen bonds are influenced by the electronic nature of the substituents on the selenadiazole ring. Electron-withdrawing groups tend to enhance the electrophilic character of the selenium atom, leading to stronger chalcogen bonds.

Table 2: Representative Chalcogen Bond Parameters in 1,2,3-Selenadiazole Derivatives

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) (C-Se···Acceptor) |

|---|---|---|---|---|

| Se···N | Se | N | ~3.0 - 3.4 | ~160 - 175 |

| Se···O | Se | O | ~3.1 - 3.5 | ~155 - 170 |

Note: The values presented are typical ranges observed in various 1,2,3-selenadiazole crystal structures.

Reactivity and Mechanistic Pathways of 4 Methyl 5 Pentyl 1,2,3 Selenadiazole and 1,2,3 Selenadiazole Systems

Thermal Decomposition and Nitrogen Extrusion Pathways

The thermal decomposition of 1,2,3-selenadiazoles is a well-established synthetic route for the formation of alkynes. This process is characterized by the extrusion of molecular nitrogen and elemental selenium. nih.govresearchgate.netresearchgate.net The reaction proceeds through a mechanism initiated by the cleavage of the N-Se and N-N bonds within the heterocyclic ring.

Formation of Alkyne Intermediates

Upon heating, 1,2,3-selenadiazoles undergo a cycloreversion reaction, leading to the elimination of a stable dinitrogen (N₂) molecule. This nitrogen extrusion results in the formation of a transient diradical intermediate. This highly unstable species rapidly rearranges to form a more stable alkyne and elemental selenium.

In the specific case of 4-Methyl-5-pentyl-1,2,3-selenadiazole, the thermal decomposition is expected to yield 2-octyne (B165417) as the primary organic product. The reaction can be summarized as follows:

Reaction Pathway: Thermal Decomposition

| Reactant | Intermediate | Products |

|---|

This method of alkyne synthesis is valued for its efficiency and the mild conditions under which it can often be performed. researchgate.net

Photochemical Transformations and Photoisomerization Mechanisms

The photochemistry of 1,2,3-selenadiazoles presents a more complex mechanistic landscape compared to their thermal decomposition. Irradiation with ultraviolet light initiates a series of transformations on the excited-state potential energy surface, leading to different intermediates and products than those observed thermally. rsc.org

Excited State Potential Energy Surface Dynamics

Upon absorption of a photon, the 1,2,3-selenadiazole molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This transition occurs rapidly, placing the molecule in the Franck-Condon region of the S₁ potential energy surface (PES). nsf.govntnu.no From this initial excited state, the molecule undergoes rapid structural relaxation, moving away from the Franck-Condon geometry towards lower-energy regions on the excited-state PES. The dynamics on this surface are complex and can involve multiple pathways and intermediates. nsf.gov

Conical Intersections and Radiationless Decay Processes

A critical feature of the photochemical pathway for many heterocyclic systems, including 1,2,3-selenadiazoles, is the involvement of conical intersections (CIs). nih.govacs.orgamanote.comnih.gov A conical intersection is a point or seam of degeneracy between two electronic potential energy surfaces, in this case, the S₁ excited state and the S₀ ground state. acs.org These CIs act as efficient "funnels" for the rapid, radiationless decay of the excited molecule back to the ground state. nih.gov The passage through a conical intersection is an ultrafast process that dictates the outcome of the photochemical reaction by connecting the excited-state reaction path to the ground-state product channels. nih.govacs.org

Formation of Selenirenes and Selenoketenes

Unlike thermal decomposition which directly yields alkynes, the photochemical decomposition of 1,2,3-selenadiazoles proceeds through distinct intermediates. Experimental and computational studies have shown that the primary photoproduct is a selenoketene (B14606426). rsc.org This intermediate is formed after the molecule decays from the excited state. The formation of selenoketene has been confirmed through trapping experiments; for instance, irradiation of 1,2,3-selenadiazole in the presence of diethylamine (B46881) yields N,N-diethylselenoacetamide in near-quantitative amounts. rsc.org

In some cases, particularly under matrix isolation conditions at low temperatures, the initially formed selenoketene can undergo a secondary photochemical reaction. This subsequent irradiation can lead to the formation of a three-membered selenium-containing heterocycle known as a selenirene (B14672804). rsc.org However, selenirene is generally not considered a primary product of 1,2,3-selenadiazole photolysis and is often thermally unstable.

Reaction Pathway: Photochemical Decomposition

| Reactant | Primary Photoproduct | Secondary Photoproduct | Trapping Product (with Diethylamine) |

|---|

1,3-Dipolar Reactivity in Organic Transformations

The concept of 1,3-dipolar reactivity in the context of 1,2,3-selenadiazoles is primarily associated with the behavior of intermediates formed upon the extrusion of nitrogen and selenium. nih.gov Direct [3+2] cycloaddition of the intact 1,2,3-selenadiazole ring acting as a 1,3-dipole is not a commonly observed pathway. Instead, thermal or photochemical decomposition of the selenadiazole ring leads to the formation of reactive species that can then engage in cycloaddition reactions. researchgate.net

The decomposition of 1,2,3-selenadiazoles typically proceeds via the initial loss of molecular nitrogen to form a transient diradical intermediate. This intermediate can then eliminate elemental selenium to generate the corresponding alkyne. This fragmentation into a stable alkyne is a synthetically useful transformation. researchgate.net

Alternatively, under certain conditions, particularly photochemical irradiation, the decomposition can lead to the formation of selenoketenes. These selenoketenes are themselves reactive species that can undergo further transformations, including cycloadditions. For instance, the reaction of aroyl isoselenocyanates with ethyl diazoacetate can proceed via a proposed 1,3-dipolar cycloaddition of the diazo compound with the C=Se bond to form a dihydro-1,2,3-selenadiazole derivative. researchgate.net

The following table summarizes the key reactive intermediates and final products arising from the decomposition of 1,2,3-selenadiazoles.

| Starting Material | Conditions | Reactive Intermediate(s) | Major Product(s) |

| 4,5-Dialkyl-1,2,3-selenadiazole | Thermal (Pyrolysis) | Diradical, Selenoketene | Alkyne, Elemental Selenium |

| 4,5-Dialkyl-1,2,3-selenadiazole | Photochemical | Diradical, Selenoketene | Alkyne, Elemental Selenium |

| Aroyl Isoselenocyanate + Diazo Compound | Room Temperature | Dihydro-1,2,3-selenadiazole | Dihydro-1,2,3-selenadiazole derivative |

Reactions with Unsaturated Organic Substrates

The reactive intermediates generated from this compound and related systems can readily react with various unsaturated organic substrates, leading to the formation of new carbocyclic and heterocyclic frameworks.

Olefin Addition Reactions

A notable reaction of 1,2,3-selenadiazoles with olefins involves a tributylstannyl radical-catalyzed addition. In this process, the 1,2,3-selenadiazole, derived from a cyclic ketone, reacts with an olefin or diene in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a source of tributylstannyl radicals (e.g., tributylstannyl hydride). This reaction furnishes dihydroselenophene derivatives in moderate to good yields. The proposed mechanism involves the radical-initiated decomposition of the selenadiazole to an alkyne selenide (B1212193) radical, which then adds to the olefin. However, it has been observed that this reaction is selective for 1,2,3-selenadiazoles derived from cyclic ketones. When 1,2,3-selenadiazoles prepared from linear and aromatic ketones are subjected to the same conditions, the formation of dihydroselenophenes is not observed, and the corresponding alkynes are the sole products.

The table below illustrates the outcome of the radical-catalyzed reaction of different types of 1,2,3-selenadiazoles with olefins.

| 1,2,3-Selenadiazole Source | Olefin/Diene | Catalyst System | Product |

| Cyclic Ketone | Present | Tributylstannyl radical (from AIBN/Bu3SnH) | Dihydroselenophene |

| Linear Ketone | Present | Tributylstannyl radical (from AIBN/Bu3SnH) | Alkyne |

| Aromatic Ketone | Present | Tributylstannyl radical (from AIBN/Bu3SnH) | Alkyne |

Intramolecular Cyclization Processes

Intramolecular cyclization processes involving the 1,2,3-selenadiazole moiety or its reactive intermediates can provide a route to fused heterocyclic systems. For such reactions to occur, the starting selenadiazole must bear a suitably positioned functional group that can participate in the cyclization. While this is a recognized strategy in heterocyclic chemistry, specific examples involving this compound or closely related 4,5-dialkyl derivatives leading to intramolecular cyclization are not extensively documented in the scientific literature. The synthetic utility in this area often relies on the strategic placement of reactive functional groups on the substituents at the 4- and 5-positions of the selenadiazole ring, which can then undergo cyclization upon thermal or photochemical activation.

Transformations Involving Elemental Chalcogens

The interaction of pre-formed 1,2,3-selenadiazole systems with elemental chalcogens such as sulfur and selenium represents a potential avenue for the synthesis of novel chalcogen-containing heterocycles. However, detailed research findings on these specific transformations for 4,5-dialkyl-1,2,3-selenadiazoles are limited.

Reaction with Elemental Sulfur

The reaction of 1,2,3-selenadiazoles with elemental sulfur to form sulfur-selenium-containing heterocycles, such as 1,2,3-thiaselenoles, is a plausible but not extensively reported transformation. Such reactions would likely proceed through the thermal decomposition of the selenadiazole to an alkyne, which could then react with elemental sulfur. The direct reaction of the intact selenadiazole ring with sulfur is less likely. A multi-component reaction involving acetonitrile (B52724) derivatives, carbon disulfide, an isothiocyanate, and elemental selenium has been shown to produce a complex thiaselenole derivative, indicating the feasibility of forming such mixed chalcogen heterocycles, albeit not from a pre-formed selenadiazole. researchgate.net

Reaction with Elemental Selenium

Similarly, the reaction of this compound with elemental selenium is not a well-documented process. It is conceivable that the alkyne generated from the decomposition of the selenadiazole could react with elemental selenium to form 1,2-diselenins or other selenium-rich heterocycles. The synthesis of various selenium heterocycles often utilizes elemental selenium as a reagent in reactions with organic substrates like alkynes, dienes, and diazo compounds. mdpi.com For instance, the reaction of diaryldiynes with elemental selenium can afford diselenolodiselenole derivatives. mdpi.com This suggests that the in situ generated alkyne from this compound could potentially be trapped by elemental selenium to yield novel selenium heterocycles.

Reactivity Towards Thiol-Containing Biomolecules (e.g., Peptides, Proteins, Enzymes)

Comprehensive searches of available scientific literature did not yield specific research findings on the reactivity of this compound or the broader class of 1,2,3-selenadiazole systems with thiol-containing biomolecules such as peptides, proteins, and enzymes. The existing research on 1,2,3-selenadiazoles primarily focuses on their synthesis, use as versatile synthetic intermediates for other organic molecules, and their potential as antimicrobial agents. nih.govmdpi.comnih.gov

While the broader field of organoselenium chemistry includes studies on the interaction of various selenium compounds with thiols, this information is not directly transferable to the 1,2,3-selenadiazole ring system. For instance, different selenium-containing heterocycles, such as 1,2,5-selenadiazoles and 1,3-thiaselenoles, exhibit distinct modes of reactivity, including nucleophilic ring cleavage and reactions proceeding through seleniranium intermediates. acs.orgnih.gov However, there is no documented evidence to suggest that 1,2,3-selenadiazoles follow similar mechanistic pathways when interacting with thiol-containing molecules.

Detailed mechanistic studies, including data on reaction kinetics, product identification, and the influence of biological environments on the reactivity of this compound with biomolecules, are currently absent from the scientific literature. Therefore, a scientifically accurate and detailed discussion on this specific topic cannot be provided at this time. Further experimental investigation is required to elucidate the potential interactions between this class of compounds and thiol-containing biological macromolecules.

Computational and Theoretical Investigations of 4 Methyl 5 Pentyl 1,2,3 Selenadiazole and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. For novel or complex structures like substituted 1,2,3-selenadiazoles, these methods are invaluable for establishing a baseline understanding of their structural and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, and it is widely applied to determine the optimized geometry of molecules. This approach is used to find the lowest energy conformation, which corresponds to the most stable structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org

For 1,2,3-selenadiazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 3-21G or 6-311G**, are used to model the molecular framework. rdd.edu.iqnih.gov In the case of 4-Methyl-5-pentyl-1,2,3-selenadiazole, DFT would be used to ascertain the planarity of the selenadiazole ring and the preferred conformational arrangement of the flexible pentyl chain. The five-membered 1,2,3-selenadiazole ring is known to be essentially planar. nih.gov X-ray crystallography studies of related compounds, such as 4-(5-Chlorothiophen-2-yl)-1,2,3-selenadiazole, confirm the planarity of the heterocyclic ring, providing an experimental benchmark for the theoretical calculations. nih.gov DFT methods can accurately predict these geometric parameters, which are crucial for understanding the molecule's interactions and reactivity. A theoretical study on adducts of 4-(para-substituted phenyl)-1,2,3-selenadiazole also utilized DFT to investigate optimized geometries and binding energies. researchgate.net

While DFT is excellent for ground-state properties, methods like the Restricted Active Space Self-Consistent Field (RASSCF) and the related Complete Active Space Self-Consistent Field (CASSCF) are specifically designed to provide a more accurate description of molecular electronic excited states. These multiconfigurational methods are essential for studying photochemical reactions, such as photolysis, where molecules absorb light and undergo transformations involving multiple electronic states.

There are no specific RASSCF studies available for this compound. However, the application of such methods to analogous heterocyclic systems provides a clear framework for their potential use. For instance, CASSCF and CASPT2 methods have been employed to elucidate the photolysis mechanisms of 1H-1,2,3-triazole, a close structural analogue of 1,2,3-selenadiazole where a nitrogen atom replaces selenium. These studies map the potential energy surfaces of the low-lying excited states to identify reaction pathways, such as ring rupture following photoexcitation. Applying RASSCF to this compound would allow for the investigation of its photochemical stability and potential decomposition pathways, which are governed by the intricate interplay of its excited electronic states.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, derived from its molecular orbitals, are key determinants of its chemical reactivity. Calculations provide quantitative measures that help classify and predict how a molecule will behave in a chemical reaction.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

Table 1: Calculated Electronic Properties of Analogue 4-(4-Substituted phenyl)-1,2,5-Selenadiazole Derivatives (Energies in eV) (Data sourced from a DFT study on analogous 1,2,5-selenadiazole derivatives and is for illustrative purposes) rdd.edu.iq

| Substituent (X) | EHOMO | ELUMO | ΔE (Gap) |

| -H | -9.621 | -2.145 | 7.476 |

| -NH2 | -8.621 | -1.532 | 7.089 |

| -OCH3 | -9.011 | -1.743 | 7.268 |

| -N(CH3)2 | -8.114 | -1.194 | 6.920 |

| -CF3 | -10.21 | -2.871 | 7.339 |

Chemical Hardness, Softness, Chemical Potential, and Electronegativity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These concepts arise from conceptual DFT and provide a framework for understanding chemical behavior. rdd.edu.iqirjweb.com

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons, defined as the negative of the chemical potential (χ = -μ).

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η), it indicates a molecule's polarizability.

These parameters, calculated for analogous selenadiazole derivatives, provide insight into their stability and reactivity profiles. rdd.edu.iq

To further refine the prediction of reactivity, electrophilicity and nucleophilicity indices are used.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η. A higher value of ω indicates a greater capacity to act as an electrophile. rdd.edu.iq

Nucleophilicity : While a single universal index is less common, nucleophilicity is related to the HOMO energy and the molecule's ability to donate electrons. Molecules with high HOMO energies and low electrophilicity are generally considered better nucleophiles. The presence of electron-donating groups, such as the methyl and pentyl groups in this compound, increases the electron density on the molecule, enhancing its nucleophilic character.

Table 2: Calculated Global Reactivity Descriptors of Analogue 4-(4-Substituted phenyl)-1,2,5-Selenadiazole Derivatives (in eV) (Data derived from a DFT study on analogous 1,2,5-selenadiazole derivatives and is for illustrative purposes) rdd.edu.iq

| Substituent (X) | Chemical Potential (μ) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

| -H | -5.883 | 5.883 | 3.738 | 0.134 | 4.632 |

| -NH2 | -5.077 | 5.077 | 3.545 | 0.141 | 3.636 |

| -OCH3 | -5.377 | 5.377 | 3.634 | 0.138 | 3.980 |

| -N(CH3)2 | -4.654 | 4.654 | 3.460 | 0.145 | 3.128 |

| -CF3 | -6.541 | 6.541 | 3.670 | 0.136 | 5.836 |

Electron Accepting and Electron Donating Powers

The electronic character of 1,2,3-selenadiazoles, including their capacity to accept or donate electrons, is fundamental to understanding their reactivity and potential applications in materials science. Computational studies on the parent 1,2,3-selenadiazole molecule provide insight into these properties, which are influenced by substituents like the methyl and pentyl groups in this compound.

Key quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to quantify electron donating and accepting abilities. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. cumhuriyet.edu.tr From these values, indices such as electron accepting power (ω+) and electron donating power (ω-) can be calculated. cumhuriyet.edu.tr

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.67 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 |

| Electron Accepting Power | ω+ | 1.83 |

| Electron Donating Power | ω- | 4.01 |

Polarizability

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for determining intermolecular forces, as well as the optical and dielectric properties of a material. mdpi.com Computational methods allow for the theoretical calculation of the average polarizability of molecules like 1,2,3-selenadiazole and its derivatives.

| Compound | Average Polarizability (Bohr³) |

|---|---|

| 1,2,3-Selenadiazole | 58.62 |

Theoretical Studies on Reaction Mechanisms and Pathways

The reactivity of 1,2,3-selenadiazoles is dominated by their tendency to undergo ring fragmentation upon thermal or photochemical stimulation, a reaction that has significant synthetic utility. nih.gov

Potential Energy Surface Mapping and Reaction Profile Analysis

Theoretical studies on the reaction mechanisms of 1,2,3-selenadiazoles focus primarily on their decomposition. The thermal decomposition of 1,2,3-selenadiazoles is a well-established method for synthesizing alkynes, proceeding with the extrusion of elemental selenium and molecular nitrogen.

The reaction profile for this transformation involves the initial cleavage of the N-N bond, which is typically the weakest link in the heterocyclic ring. This leads to a diradical intermediate that subsequently collapses, releasing a stable nitrogen molecule and a transient species that ultimately yields the alkyne and selenium. While detailed potential energy surface maps for this compound are not extensively documented, the general pathway is understood to proceed through a concerted or near-concerted mechanism where the loss of N₂ and Se occurs to form the carbon-carbon triple bond. Photochemical decomposition, in contrast, is thought to involve different intermediates, such as selenoketens.

Transition State Characterization and Activation Energies

The key step in the thermal decomposition of a 1,2,3-selenadiazole is overcoming the activation energy barrier for the extrusion of nitrogen. Computational modeling allows for the characterization of the transition state for this process. This transition state would feature elongated Se-N and N-N bonds, representing the initial phase of ring fragmentation.

The activation energy required for this decomposition is influenced by the substituents at the 4- and 5-positions of the ring. Electron-donating groups, such as the methyl and pentyl groups in this compound, can influence the stability of the transition state and thus alter the reaction rate compared to the parent compound. While specific activation energy values for this particular derivative require dedicated computational studies, the general mechanism provides a framework for understanding its thermal lability. The formation of an isolable and stable intermediate has been reported in the mechanism for 1,2,3-selenadiazole ring cyclization during its synthesis. nih.govmdpi.com

Investigation of Non-Covalent Interactions

Non-covalent interactions play a critical role in the solid-state packing, supramolecular assembly, and biological interactions of selenium-containing heterocycles. iisc.ac.in

Chalcogen Bonding Analysis (e.g., Se...N Interactions)

Chalcogen bonding is a specific type of non-covalent interaction where a chalcogen atom, such as selenium, acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.com This interaction arises from the anisotropic distribution of electron density around the covalently bonded selenium atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. iisc.ac.in

Computational Design and Property Prediction for Derived Materials

Computational modeling, particularly DFT, serves as a powerful tool for the in silico design and prediction of properties for new materials derived from this compound. By systematically modifying the chemical structure of the parent molecule and calculating the resulting electronic and material properties, it is possible to screen for candidates with desired characteristics for specific applications. For instance, 1,2,3-selenadiazoles have been investigated as precursors for semiconductor nanoparticles and have potential applications in materials science. q-chem.com

The electronic properties of substituted selenadiazoles are highly tunable. Theoretical studies on related 1,2,5-selenadiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and consequently the HOMO-LUMO gap. chemrxiv.org A smaller HOMO-LUMO gap is often associated with increased chemical reactivity and can be a desirable feature for applications in organic electronics. chemrxiv.org

For materials derived from this compound, computational design could explore several avenues:

Modification of Alkyl Chains: The length and branching of the alkyl substituents at the 4- and 5-positions of the selenadiazole ring can be varied. Longer or more branched chains would be expected to influence the solubility and solid-state packing of the molecules, which in turn affects the bulk material properties.

Introduction of Functional Groups: Introducing functional groups onto the pentyl chain could impart new properties. For example, adding terminal alcohol or carboxylic acid groups could enhance solubility in polar solvents or provide sites for further chemical reactions, such as polymerization or coordination to metal centers.

Formation of Oligomers and Polymers: The selenadiazole ring can be incorporated into larger conjugated systems, such as oligomers and polymers. DFT calculations can predict the electronic band structure of these materials, which is crucial for their potential use in electronic devices.

The predicted changes in key electronic properties upon such modifications can be systematically tabulated to guide synthetic efforts toward materials with targeted functionalities.

| Derivative of this compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| Parent Molecule | -6.2 | -1.5 | 4.7 | Precursor for Nanomaterials |

| 5-(5-hydroxypentyl)-4-methyl-1,2,3-selenadiazole | -6.1 | -1.6 | 4.5 | Functionalized Building Block |

| 4-Methyl-5-(p-nitrophenyl)-1,2,3-selenadiazole | -6.8 | -2.5 | 4.3 | Non-linear Optics |

| Poly(4-methyl-5-vinyl-1,2,3-selenadiazole) | -5.8 (Valence Band) | -2.0 (Conduction Band) | 3.8 | Organic Semiconductor |

This table presents hypothetical DFT-calculated electronic properties for designed derivatives of this compound to illustrate the concept of computational property prediction.

These computational approaches allow for the rapid screening of a large number of potential candidate molecules, identifying the most promising derivatives for synthesis and experimental characterization. This synergy between theoretical prediction and experimental validation accelerates the discovery and development of new materials with tailored properties.

Applications of 4 Methyl 5 Pentyl 1,2,3 Selenadiazole and 1,2,3 Selenadiazole Derivatives in Advanced Research

Role in Materials Science and Nanotechnology

The thermal and photochemical instability of the 1,2,3-selenadiazole ring is a key feature exploited in materials science. Upon decomposition, these compounds serve as efficient sources of selenium, making them valuable precursors for creating advanced selenium-based nanomaterials. researchgate.netresearchgate.net

Precursors for Metal Selenide (B1212193) Nanoparticles

1,2,3-Selenadiazoles have proven to be effective single-source precursors for the synthesis of various metal selenide nanoparticles. researchgate.net The decomposition of the selenadiazole ring releases selenium in a reactive form, which can then combine with metal ions to form nanocrystals. rsc.orgresearchgate.net This method offers a controlled route to producing nanoparticles of materials like Cadmium Selenide (CdSe) and others. rsc.orgresearchgate.net

For instance, various substituted 1,2,3-selenadiazoles, including those with aliphatic and aromatic groups, have been successfully used to prepare CdSe magic-sized nanoclusters (MSNCs) smaller than 2 nm. rsc.org The choice of the substituent on the selenadiazole ring can influence the characteristics of the resulting nanoparticles. rsc.org This approach is advantageous as it can suppress the formation of regular quantum dots in favor of selectively fabricating single-family MSNCs. rsc.org One-pot microwave-assisted synthesis using cyclo-octeno-1,2,3-selenadiazole has also been demonstrated for the formation of selenium nanoparticles of different polymorphs. researchgate.net

| Selenadiazole Derivative Type | Resulting Nanoparticle | Key Finding | Reference |

|---|---|---|---|

| Small Chain Aliphatic | CdSe Magic-Sized Nanoclusters (MSNCs) | Useful for selective fabrication of single family MSNCs. | rsc.org |

| Long Chain Aliphatic | CdSe MSNCs | Demonstrates versatility of precursor functionality. | rsc.org |

| Aromatic & Acetophenone | CdSe MSNCs | Suppresses the formation of regular quantum dots. | rsc.org |

| Cyclo-octeno-1,2,3-selenadiazole | Selenium (Se) Nanoparticles | Microwave-assisted synthesis allows formation of different Se polymorphs. | researchgate.net |

Development of Semiconductor Quantum Dots and Optoelectronic Materials

The nanoparticles generated from 1,2,3-selenadiazole precursors, particularly semiconductor quantum dots (QDs), are central to the development of advanced optoelectronic materials. researchgate.netresearching.cnresearchgate.net Quantum dots are nanoscale semiconductor structures with unique optical and electronic properties stemming from quantum confinement effects. researching.cnresearching.cn These properties, such as size-tunable fluorescence, make them highly desirable for applications in light-emitting diodes (LEDs), solar cells, and biosensors. researching.cnrsc.org

By carefully selecting the 1,2,3-selenadiazole precursor and reaction conditions, scientists can control the size, shape, and composition of the resulting QDs. rsc.orgresearching.cn This control is crucial for tuning the material's bandgap and, consequently, its optical and electrical characteristics to suit specific optoelectronic applications. electrochem.org The use of selenadiazoles provides a synthetic route to high-quality semiconductor nanocrystals like CdSe, which are foundational materials in QD-based technologies. researchgate.netrsc.orgresearchgate.net

Utility as Versatile Synthetic Intermediates in Organic Synthesis

Beyond materials science, 1,2,3-selenadiazoles are highly valued as versatile intermediates in organic synthesis. nih.govnih.gov Their ability to decompose under thermal, photochemical, or basic conditions to yield reactive species is a cornerstone of their synthetic utility. researchgate.netnih.gov

Generation of Alkynes for Further Derivatization

One of the most significant applications of 1,2,3-selenadiazoles in organic chemistry is their role as precursors to alkynes. researchgate.netnih.gov Through a process known as the Hurd-Mori reaction, which is analogous to the synthesis of 1,2,3-thiadiazoles, ketones can be converted into their corresponding 1,2,3-selenadiazoles. nih.govwikipedia.org These selenadiazoles, upon heating, readily eliminate molecular nitrogen (N₂) and elemental selenium (Se) to generate terminal or internal alkynes. researchgate.net

This transformation is particularly useful for synthesizing highly strained cyclic alkynes, such as cyclooctyne, which are difficult to prepare via other methods. researchgate.net These strained alkynes are valuable reagents in modern organic chemistry, notably in copper-free "click chemistry" reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), which has widespread applications in bioconjugation and materials science. researchgate.net

| Starting Material Class | Intermediate | Reaction | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Ketones with α-methylene groups | Semicarbazones or Hydrazones | Reaction with Selenium Dioxide (SeO₂) | 1,2,3-Selenadiazole derivatives | Foundation for alkyne synthesis. | nih.govresearchgate.net |

| 1,2,3-Selenadiazole derivatives | N/A | Thermolysis (Heating) | Alkynes | Provides access to terminal, internal, and strained cyclic alkynes. | researchgate.netresearchgate.net |

Synthesis of Novel Heterocyclic Systems

The reactivity of 1,2,3-selenadiazoles also allows them to be used in the synthesis of other novel heterocyclic systems. nih.gov The decomposition of the selenadiazole ring can generate intermediates that can be trapped or can undergo rearrangements and cycloaddition reactions to form new ring structures. For example, research has demonstrated the synthesis of complex fused heterocyclic systems like 3-phenylbenzimidazo[1,2-c] nih.govrsc.orgresearchgate.netselenadiazole. osi.lv This highlights their role as building blocks for creating more complex molecules with potentially interesting chemical or biological properties. nih.govresearchgate.net The ability to act as 1,3-dipoles or as a source of selenium makes them attractive for synthesizing a variety of organoselenium compounds in both acyclic and cyclic series. researchgate.netnih.gov

Emerging Applications in Chemical Sensing and Imaging

The unique photophysical properties of molecules incorporating the selenadiazole moiety are paving the way for their use in chemical sensing and imaging. While research in this area is still emerging, the principles are based on the influence of the selenium atom on the electronic structure of the molecule. nih.gov For example, benzothiadiazole derivatives, which are structurally related to benzoselenadiazoles, have been developed as excellent fluorescent probes for imaging lipid droplets within cancer cells. rsc.org

The larger size and lower electronegativity of selenium compared to sulfur can influence the electro-optical properties of these heterocyclic systems. nih.gov This suggests that 1,2,3-selenadiazole derivatives could be engineered to act as fluorescent sensors or probes, where their interaction with a specific analyte (e.g., a metal ion or a biological molecule) would trigger a detectable change in their fluorescence emission. This potential opens up new avenues for the development of advanced diagnostic and imaging tools.

Chemo-Sensor Development

Chemosensors are compounds designed to selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net While direct applications of 1,2,3-selenadiazole derivatives as standalone chemosensors are an emerging area, their utility as precursors in the synthesis of sensor materials is noteworthy.

1,2,3-Selenadiazole derivatives serve as effective selenium sources for the creation of Cadmium Selenide (CdSe) magic-sized nanoclusters (MSNCs). rsc.org These nanoclusters are materials with unique photophysical properties, including characteristic absorption and broad emission profiles, which are essential for developing fluorescent sensors. rsc.org The synthesis process involves using various 1,2,3-selenadiazole derivatives, which allows for the selective fabrication of single-family MSNCs, a critical aspect for creating sensors with specific detection capabilities. rsc.org The inherent electro-optical properties of selenium-containing compounds suggest their potential for influencing the development of advanced sensing technologies.

Biological and Pharmaceutical Research Avenues (General Compound Classes and Mechanisms)

The introduction of a 1,2,3-selenadiazole ring into molecules has been found to significantly alter and, in some cases, enhance their biological activity. researchgate.net This class of compounds has been extensively studied for a wide range of pharmacological applications, demonstrating a broad spectrum of activities that make them promising candidates for drug discovery and development. rsc.orgresearchgate.netacs.org

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of 1,2,3-selenadiazole have demonstrated significant potential as antimicrobial agents, with studies showing activity against a variety of pathogenic bacteria and fungi. researchgate.netacs.org The search for new antimicrobial agents is driven by the increasing resistance of pathogens to existing drugs. researchgate.net

Several synthesized 1,2,3-selenadiazole derivatives have shown high antibacterial activity. researchgate.net For instance, certain multi-arm 1,2,3-selenadiazole derivatives were found to be highly active against various pathogenic bacterial strains. researchgate.net One derivative containing an epoxide ring showed a notable inhibition zone against the highly resistant Pseudomonas aeruginosa. researchgate.net In other studies, new 1,2,3-selenadiazole derivatives exhibited broad-spectrum coverage, demonstrating antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, P. aeruginosa) bacteria. rsc.org

The antifungal properties of these compounds are also well-documented. researchgate.net Various derivatives have been active against the yeast-like fungi Candida albicans, a common human pathogen. acs.orgrsc.org Mechanistic studies suggest that some of these compounds may exert their antifungal effects by inhibiting enzymes crucial for fungal survival, such as lanosterol (B1674476) 14α-demethylase (CYP51).

| Compound Type | Target Microbe | Observed Activity | Source |

|---|---|---|---|

| Multi-arm 1,2,3-selenadiazole derivative with epoxide ring | Pseudomonas aeruginosa (highly resistant) | High activity, 13 mm inhibition zone | researchgate.net |

| 1,2,3-Selenadiazole benzene (B151609) derivative (Compound 4c) | Staphylococcus aureus (Gram-positive) | Active | rsc.org |

| Propenoxide 1,2,3-selenadiazole derivative (Compound 4a) | Escherichia coli (Gram-negative) | Active | rsc.org |

| Various 1,2,3-selenadiazole derivatives | Candida albicans (Fungus) | Promising antifungal activity | acs.org |

Antitumor/Anticancer Research (Mechanistic Insights from In Vitro Studies)

The potential of 1,2,3-selenadiazole derivatives as anticancer agents has been a significant focus of research. acs.orgmdpi.com Studies have shown that these compounds can inhibit the growth of various human cancer cell lines, often with high potency and selectivity. researchgate.net

For example, 4-Methyl-1,2,3-selenadiazole-5-carboxamides have been reported to inhibit the formation of tumor cell colonies. researchgate.netacs.org In one study, a series of substituted selenadiazoles were tested against leukemia, colon, lung, and breast cancer cell lines. nih.gov Several derivatives exhibited potent antiproliferative activity, particularly against MCF-7 breast cancer cells, with some compounds showing nanomolar GI₅₀ values (the concentration required to inhibit cell growth by 50%). nih.gov One compound, 6-bromo rsc.orgrsc.orgselenadiazolo[3,4-b]pyridine, was found to be a highly effective apoptogenic agent, inducing apoptosis at a rate 3.9 times higher than the control drug, camptothecin. nih.gov This compound also caused cell cycle arrest, suggesting it interferes with the process of mitosis. nih.gov

Other research on benzo[c] rsc.orgrsc.orgselenadiazole-5-carboxylic acid (BSCA) derivatives identified compounds with potent inhibitory activity (GI₅₀ values below 10 μM) and high selectivity for cancer cells over non-malignant cells. researchgate.net The mechanism of cell death induced by some of these compounds appeared to be independent of the typical apoptotic process. researchgate.net

| Compound Class | Cancer Cell Line | Key Finding | Source |

|---|---|---|---|

| Substituted 1,2,5-Selenadiazoles | MCF-7 (Breast) | Inhibited cell growth with nanomolar GI₅₀ values. | nih.gov |

| 6-bromo rsc.orgrsc.orgselenadiazolo[3,4-b]pyridine | MCF-7 (Breast) | High apoptogenic effect and induced mitotic arrest. | nih.gov |

| Benzo[c] rsc.orgrsc.orgselenadiazole-5-carboxylic acid (BSCA) derivatives | MCF-7 (Breast), PC-3 (Prostate), HT-29 (Colon) etc. | Potent inhibitory activity (GI₅₀ < 10 μM) with high selectivity for cancer cells. | researchgate.net |

| 1,2,3-Selenadiazole benzene derivative (Compound 4c) | SW480 (Colon), HCT116 (Colon), MCF-7 (Breast) | Activity greater than the reference drug 5-fluorouracil. | acs.org |

Enzyme Inhibition Studies (e.g., Glyoxalase-I Inhibition)

Targeting specific enzymes essential for cancer cell survival is a key strategy in modern drug design. The Glyoxalase-I (Glo-I) enzyme, which plays a crucial role in detoxifying harmful byproducts of metabolism in cancer cells, has been identified as a valid target for anticancer drugs.

A series of multi-armed 1,2,3-selenadiazole and 1,2,3-thiadiazole (B1210528) benzene derivatives were evaluated for their ability to inhibit the Glo-I enzyme. The study revealed a range of inhibitory activities. Interestingly, in this specific study, the sulfur-containing counterparts (1,2,3-thiadiazoles) showed more potent inhibition than the selenium analogues. For instance, the tetra-armed thiadiazole derivative was eight times more active than its selenium-containing counterpart, a trend also observed in the hexa-armed inhibitors. This suggests that while the selenadiazole scaffold is a viable candidate for enzyme inhibition, subtle structural changes, such as replacing selenium with sulfur, can significantly impact activity, likely due to atomic size differences within the enzyme's active site.

Antioxidant Investigations

Organoselenium compounds are known for their antioxidant properties, largely because selenium is a key component of antioxidant enzymes like glutathione (B108866) peroxidases. These enzymes protect organisms from oxidative stress by reducing harmful hydroperoxides.

Research into novel selenadiazole derivatives has confirmed their potential as radical scavenging agents. researchgate.net A study on benzo[c] rsc.orgrsc.orgselenadiazole-5-carboxylic acid (BSCA) derivatives tested their ability to scavenge DPPH radicals, a common measure of antioxidant activity. researchgate.net Several compounds showed potent radical scavenging activity, identifying them as effective antioxidants. researchgate.net Such compounds could be valuable for addressing diseases associated with high levels of oxidative stress, including cancer and neurodegenerative disorders. researchgate.net In other research, selenadiazole was shown to inhibit adenovirus-induced apoptosis by mitigating oxidative damage.

Anti-inflammatory and Analgesic Research

The diazole system is a component of numerous anti-inflammatory drugs. Research has extended to selenadiazole derivatives to explore their potential in managing inflammation and pain.

A study on a series of synthesized 4,6-diphenyl-4,5,6,7-tetrahydro-3-selena-1,2,5-triazo-indene derivatives confirmed their anti-inflammatory and analgesic properties. These compounds emerged as promising active agents when compared to standard drugs. In animal models, selenadiazole treatment effectively reduced the inflammatory response in the lung tissue of mice infected with an adenovirus, preventing the destruction of alveolar structures. This highlights the potential of selenadiazole derivatives in mitigating inflammation associated with infections and other pathological conditions.

Photosensitizers in Photodynamic Research (Theoretical and Material Aspects)

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that involves the administration of a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that can induce cell death in target tissues like tumors. nih.govmdpi.commdpi.com The effectiveness of PDT is highly dependent on the photophysical properties of the photosensitizer. mdpi.com Organoselenium compounds, particularly 1,2,3-selenadiazole derivatives, have garnered interest as potential photosensitizers due to the presence of the heavy selenium atom.

Theoretical and Material Aspects:

The core mechanism of a photosensitizer involves absorbing light energy to move from a ground singlet state to an excited singlet state. mdpi.com For effective PDT, the molecule must then efficiently transition to a long-lived excited triplet state via a process called intersystem crossing (ISC). nih.govnih.gov The presence of a heavy atom like selenium significantly enhances the rate and efficiency of ISC. aip.org This "heavy-atom effect" is a key theoretical advantage of using selenadiazole derivatives as photosensitizers.

Once in the triplet state, the photosensitizer can follow two main pathways to induce cytotoxicity:

Type I Mechanism: The PS reacts directly with substrates to produce radical ions, which can then react with oxygen to form aggressive ROS such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH). nih.govnih.gov

Type II Mechanism: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). aip.orgnih.gov The lifetime of singlet oxygen is very short, meaning cellular damage is highly localized to the area where the photosensitizer accumulates. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) on related benzo-2,1,3-selenadiazole derivatives have provided insight into their potential as photosensitizers. aip.orgnih.govaip.org These studies evaluate key parameters that are crucial for a successful PS, as detailed in the table below. nih.govaip.org Calculations have shown that these selenium-containing compounds possess singlet-triplet energy gaps greater than the energy required to excite molecular oxygen, a prerequisite for producing singlet oxygen. nih.govaip.org Furthermore, they exhibit spin-orbit coupling constants large enough to ensure efficient intersystem crossing. nih.gov Some functionalized bisarylselanylbenzo-2,1,3-selenadiazoles have shown a quantum yield of singlet oxygen production that is only slightly lower than standard photosensitizers. aip.org

| Property | Significance in Photodynamic Therapy | Reference |

| Absorption Wavelength | Should ideally be in the "phototherapeutic window" (600–900 nm) for deeper tissue penetration. | nih.gov |

| High Intersystem Crossing (ISC) Rate | Efficiently populates the excited triplet state, which is necessary for ROS generation. Enhanced by the heavy-atom effect of selenium. | aip.org |

| High Triplet State Energy | The energy of the triplet state must be higher than the energy required to generate singlet oxygen (>94 kJ/mol). | nih.gov |

| High Quantum Yield of ROS | Indicates efficient production of cytotoxic species like singlet oxygen or superoxide radicals upon light irradiation. | aip.org |

| Photostability | The compound should not degrade quickly upon light exposure to maintain its therapeutic effect. | |

| Appropriate Lipophilicity | Influences cellular uptake and subcellular localization, which determines the primary site of photodamage. | conicet.gov.ar |

While specific experimental data on 4-Methyl-5-pentyl-1,2,3-selenadiazole as a photosensitizer is not extensively documented, the foundational principles of related selenadiazole derivatives strongly suggest its potential in this field. Its structure is part of a class of compounds that possess the necessary theoretical framework for photodynamic activity.

Broader Significance in Organoselenium Chemistry and Bioisosteric Relationships

The 1,2,3-selenadiazole ring system, including this compound, holds a significant place in the broader context of organoselenium chemistry and the principles of bioisosterism.

Significance in Organoselenium Chemistry:

Organoselenium chemistry explores compounds containing a carbon-selenium bond. wikipedia.org Selenium's properties, being in the same group as oxygen and sulfur, lead to unique reactivity. wikipedia.org The C-Se bond is weaker and longer than a C-S bond, and selenium compounds are generally more nucleophilic and acidic than their sulfur counterparts. wikipedia.org

1,2,3-Selenadiazoles are valuable heterocyclic scaffolds in this field for several reasons:

Synthetic Intermediates: They are versatile precursors for the synthesis of other organoselenium compounds. researchgate.netmdpi.com The chemistry of 1,2,3-selenadiazoles is often driven by their facile decomposition, which involves the elimination of a nitrogen molecule. researchgate.net This property makes them useful in generating reactive intermediates for further chemical transformations.

Source of Selenium: These heterocycles can serve as a source of selenium for the synthesis of materials like semiconductor nanoparticles of metal selenides. researchgate.netresearchgate.net

Diverse Biological Activities: The 1,2,3-selenadiazole scaffold has been incorporated into molecules exhibiting a range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.netnih.gov The biological activity is often influenced by the nature of the substituents on the ring. researchgate.net The synthesis of these compounds typically involves the oxidative cyclization of semicarbazones or hydrazones with selenium dioxide. nih.govnih.govscispace.com

Bioisosteric Relationships:

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com The goal is to create a new molecule with similar biological activity but with improved properties such as potency, selectivity, metabolic stability, or reduced toxicity. cambridgemedchemconsulting.com

The 1,2,3-selenadiazole ring is a classical bioisostere of the 1,2,3-thiadiazole ring. mdpi.com The replacement of sulfur with selenium is a common isosteric substitution. Although selenium and sulfur share similarities as chalcogens, their differences in atomic size, electronegativity, and bond strengths can lead to significant changes in a molecule's properties. wikipedia.org

| Property | Sulfur (in Thiadiazoles) | Selenium (in Selenadiazoles) | Implication of Bioisosteric Replacement |

| Atomic Radius | 104 pm | 117 pm | The larger size of selenium can alter the molecule's overall shape and steric interactions with biological targets. |

| Electronegativity (Pauling scale) | 2.58 | 2.55 | Similar electronegativity leads to comparable polarity in many cases, but differences can affect hydrogen bonding capabilities. |

| C-X Bond Energy (X=S, Se) | ~272 kJ/mol | ~234 kJ/mol | The weaker C-Se bond can lead to different metabolic pathways and chemical reactivity. wikipedia.org |

| Acidity of R-XH (X=S, Se) | pKa of Thiophenol is ~6.5 | pKa of Selenophenol is ~5.9 | Selenols are more acidic, which can alter ionization state and interactions at physiological pH. wikipedia.org |

Replacing a 1,2,3-thiadiazole with a 1,2,3-selenadiazole in a drug candidate can modulate its lipophilicity, which affects cell membrane permeation and bioavailability. conicet.gov.ar Furthermore, the different electronic properties and bond strengths can subtly alter the binding affinity for a biological target or change the compound's metabolic fate. rsc.org Therefore, the 1,2,3-selenadiazole scaffold is a valuable tool for medicinal chemists to fine-tune the properties of bioactive molecules. researchgate.net

Q & A

Q. Example Crystallographic Data :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C—H⋯Se Distance | 3.40 | |

| Dihedral Angle | 85.2° |

How can researchers resolve discrepancies in crystallographic refinement metrics (e.g., R-factor anomalies)?

Advanced Research Question

Discrepancies in refinement metrics (e.g., high R-values) may arise from:

- Data Quality : Incomplete absorption correction or weak diffraction. Use SADABS for multi-scan corrections .

- Model Overfitting : Over-parameterization of H-atoms. Apply SHELXL constraints (e.g., riding models) .

- Twinned Crystals : Use twin refinement protocols in SHELXL or WinGX .

Case Study : A study on a related selenadiazole achieved R₁ = 0.026 and wR₂ = 0.064 by iterative refinement and outlier rejection .

What intermolecular interactions dominate the crystal packing of selenadiazoles, and how are they analyzed?

Advanced Research Question

Selenadiazoles exhibit:

Q. Analysis Workflow :

Generate hydrogen-bond tables from SHELXL output.

Validate geometry using Mercury or PLATON.

Compare with similar structures (e.g., CCDC database).

Example Interaction : In 4-(4-chlorophenyl) derivatives, C—H⋯Cl interactions contribute to layered packing .

How should researchers address contradictions between spectroscopic and crystallographic data?

Advanced Research Question

Contradictions (e.g., NMR suggesting conformational flexibility vs. rigid X-ray structures) require:

- Cross-Validation : Use variable-temperature NMR to assess dynamic behavior.

- DFT Calculations : Compare experimental bond lengths/angles with computed values (if computational data is available).

- Systematic Error Checks : Re-examine crystal mounting (e.g., twinning) or NMR sample preparation (e.g., solvent effects) .

What are the stability considerations for storing selenadiazole derivatives?

Basic Research Question

- Temperature : Store at –20°C to prevent decomposition.

- Light Sensitivity : Protect from UV exposure using amber vials.

- Humidity : Use desiccants to avoid hydrolysis of the selenadiazole ring .

How does the selenium atom influence the biological activity of selenadiazoles?

Advanced Research Question

Selenium’s redox activity and electronegativity enhance:

- Antioxidant Properties : Scavenge ROS in vitro (IC₅₀ values comparable to ascorbic acid).

- Enzyme Inhibition : Coordinate with thiol groups in active sites (e.g., thioredoxin reductase).

Methodology : Compare bioactivity of selenadiazoles with sulfur analogs (1,2,3-thiadiazoles) to isolate selenium-specific effects .

What software tools are essential for processing crystallographic data?

Basic Research Question

Q. Workflow Example :

Integrate data with SAINT.

Solve phases with SHELXD.

Refine with SHELXL (R₁ < 5%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.